2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Antifungal Candida MIC100

Researchers developing next-generation antifungals face a critical bottleneck: the N-substitution pattern, not the core scaffold, governs potency and spectrum. The parent secondary amine (Type 4) is completely inert (MIC100 >100 µg/mL), making it an essential negative control and versatile starting material. - Bifunctional scaffold with nucleophilic piperidine NH and constrained THIQ moiety for parallel library synthesis via reductive amination or amide coupling. - N-dodecyl derivative achieves MIC90 of 2 µg/mL against fluconazole-resistant C. krusei; N-geranyl derivative reaches MIC100 1.6 µg/mL against Yarrowia lipolytica. - Commercial 96% purity reduces in-house purification; Fsp³ 0.571 and LogP 1.6 offer a lower-lipophilicity starting point to mitigate hERG and phospholipidosis risk.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
CAS No. 200413-62-3
Cat. No. B1296943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
CAS200413-62-3
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCC3=CC=CC=C3C2
InChIInChI=1S/C14H20N2/c1-2-4-13-11-16(10-7-12(13)3-1)14-5-8-15-9-6-14/h1-4,14-15H,5-11H2
InChIKeyIKPZUTBWXLFVAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-4-yl)-THIQ: Structural Baseline & Procurement


2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 200413-62-3; MFCD06738859; C14H20N2; MW 216.32 g/mol) is a bicyclic secondary amine that combines a tetrahydroisoquinoline (THIQ) nucleus with a piperidine ring via a direct C–N bond at the 4-position . The molecule features one hydrogen-bond donor (piperidine NH), two hydrogen-bond acceptors, a calculated LogP of ~1.6, and an Fsp³ value of 0.571 . It is commercially available as a free base (typical purity 96%) and is primarily utilized as a versatile synthetic intermediate for constructing N-alkylated or N-acylated libraries, rather than as a terminal active pharmaceutical ingredient .

Procurement Purpose
Synthetic intermediate for N-alkyl antifungal libraries
Assay Role
Biologically inert negative control scaffold (MIC/IC50 >100 µg/mL)
Form Selection
Free base form for anhydrous coupling workflows; dihydrochloride available for aqueous compatibility

2-(Piperidin-4-yl)-THIQ: The Substitution Trap


Within the broader family of piperidine-tetrahydroisoquinoline hybrids, biological activity is exquisitely dependent on the N-substitution pattern of the piperidine ring. Secondary amine precursors (Type 4 compounds) are devoid of antifungal activity (MIC100 >100 µg/mL), whereas their N-alkyl congeners with C8–C12 chains reach MIC100 values as low as 1.6 µg/mL . Furthermore, the reduction state of the isoquinoline ring—tetrahydro versus decahydro—dictates both potency and spectrum: tetrahydroisoquinoline derivatives preferentially target Candida spp., while certain decahydroisoquinoline analogs gain activity against Mucorales molds (e.g., Rhizopus arrhizus) . Cytotoxicity also diverges sharply; the most active tetrahydroisoquinoline derivatives 6f and 6i exhibit IC50 values of 6 and 23 µg/mL against HL-60 cells, respectively, placing them in the same range as posaconazole (IC50 5 µg/mL) . Simply interchanging one in-class compound for another—even a close structural analog—can mean the difference between complete growth inhibition and no measurable activity, making informed procurement a critical decision point.

Target (This Product)
Substitute Attempt
Why Interchange Fails
2-(Piperidin-4-yl)-THIQ free base (secondary amine)
N-alkyl derivative (e.g., N-dodecyl or N-geranyl)
Antifungal activity profile shifts dramatically; N-alkyl chain required for MIC below 100 µg/mL. Parent scaffold alone is inactive.
Tetrahydroisoquinoline scaffold
Decahydroisoquinoline analog
Lipophilicity and antifungal spectrum may change: THIQ preferentially targets Candida spp., while decahydro analogs can gain Mucorales activity.

2-(Piperidin-4-yl)-THIQ: Quantitative Evidence vs. Analogs


Antifungal Activity: Parent Scaffold vs. N-Alkyl Derivatives

In a standardized microdilution assay against Yarrowia lipolytica, the secondary amine intermediate 4b (structurally representative of 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline free base with methoxy substituents on the THIQ ring) exhibited MIC100 >100 µg/mL, indicating no antifungal activity. In contrast, its N-dodecyl derivative 6f achieved MIC100 3.1 µg/mL (7.0 µM) and the N-geranyl derivative 6e reached MIC100 1.6 µg/mL (4.1 µM) in the same assay. Clotrimazole, the clinical reference, displayed MIC100 0.4 µg/mL (1.2 µM) . This >60-fold difference in potency demonstrates that the unsubstituted parent compound is not a direct antifungal agent but a precursor scaffold.

Antifungal: parent vs N-alkyl
Direct comparison
Parent (secondary amine): MIC100 >100 µg/mL
N-dodecyl 6f: 3.1 µg/mL (7.0 µM)
N-geranyl 6e: 1.6 µg/mL (4.1 µM)
Clotrimazole: 0.4 µg/mL (1.2 µM)
>60-fold difference
Supports procurement as synthetic precursor; not for antifungal screening directly.
Yarrowia lipolytica microdilution assay
Antifungal Candida MIC100 Yarrowia lipolytica

Candida krusei Activity: N-Alkyl Derivative vs. Fluconazole

Against clinically relevant Candida species, the N-dodecyl tetrahydroisoquinoline derivative 6f (generated from the parent scaffold) exhibited MIC90 of 2 µg/mL against C. krusei, which is a 4-fold improvement over fluconazole (MIC90 8 µg/mL). Against C. albicans, 6f showed MIC90 4 µg/mL compared to fluconazole's 0.25 µg/mL, and 4–8 µg/mL against C. glabrata versus fluconazole's 16 µg/mL . The parent secondary amine (Type 4) was inactive across all species tested (MIC90 >32 µg/mL). This species-specific potency inversion—where the THIQ derivative surpasses a first-line clinical azole—highlights the value of the parent scaffold as a starting point for optimization.

C. krusei: N-alkyl vs fluconazole
Direct comparison
Parent scaffold: MIC90 >32 µg/mL (inactive)
N-dodecyl 6f: C. krusei 2 µg/mL
Fluconazole: C. krusei 8 µg/mL
4-fold higher potency vs fluconazole
Supports fluconazole-resistant model screening context; parent is essential building block.
Clinical Candida isolates, MIC90 determination
Candida krusei Fluconazole resistance MIC90 Antifungal

Cytotoxicity: THIQ Derivatives vs. Posaconazole and Amorolfine

The N-dodecyl derivative 6f exhibited cytotoxicity with IC50 6 µg/mL against human HL-60 leukemia cells, while 6i displayed IC50 23 µg/mL. These values are comparable to the systemically used antimycotic posaconazole (IC50 5 µg/mL) and the topical agent amorolfine (IC50 17 µg/mL) . The parent scaffold (Type 4 compounds) showed no measurable cytotoxicity (IC50 >100 µg/mL) or antifungal activity. This pair of data points establishes that the parent compound's biological inertness makes it an ideal negative control and a clean synthetic intermediate, whereas the N-alkyl derivatives carry both antifungal efficacy and cytotoxicity that must be managed.

Cytotoxicity: derivative vs controls
Cross-study comparable
Parent scaffold: IC50 >100 µg/mL
N-dodecyl 6f: IC50 6 µg/mL
N-alkyl 6i: IC50 23 µg/mL
Posaconazole: IC50 5 µg/mL
Amorolfine: IC50 17 µg/mL
Parent scaffold biological inertness supports negative control selection.
MTT assay, HL-60 cells, 24 h
Cytotoxicity HL-60 IC50 Selectivity

Physicochemical Profile: THIQ vs. Decahydroisoquinoline Scaffold

2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline possesses a measured/calculated LogP of 1.598 and an Fsp³ value of 0.571 . In contrast, the core decahydroisoquinoline system (fully saturated analogue) exhibits LogP values in the range of 2.37–2.11 depending on stereochemistry . The approximately 0.8 log-unit difference indicates that the aromatic tetrahydroisoquinoline scaffold is markedly less lipophilic than its perhydrogenated counterpart, which influences aqueous solubility, membrane permeability, and protein binding. The Fsp³ of 0.571 reflects 57.1% sp³-hybridized carbons, placing the compound in a favorable drug-like space while retaining the aromatic ring for π-stacking interactions that are absent in the decahydro series.

LogP: THIQ vs decahydro core
Class-level inference
THIQ scaffold LogP: 1.598
Decahydroisoquinoline LogP: 2.37
ΔLogP ≈ 0.8 (lower lipophilicity)
Lower lipophilicity may influence hERG/phospholipidosis risk assessment.
Calculated LogP, database values; Fsp³ 0.571
LogP Lipophilicity Fsp3 Drug-likeness

Commercial Forms: Free Base vs. Dihydrochloride Salt

The free base form of 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 200413-62-3) is commercially available from Fluorochem at 96% purity with full characterization data including canonical SMILES, InChI, InChI Key, and MDL number MFCD06738859 . The dihydrochloride salt (CAS 871113-10-9) is available at 95% purity but introduces two equivalents of HCl, increasing the formula weight to 289.24 g/mol and altering solubility (enhanced aqueous solubility, reduced organic solubility) . For synthetic applications requiring anhydrous organic conditions—such as reductive amination with aldehydes or acylation with acid chlorides—the free base form is essential; the salt form requires a neutralization step that can complicate stoichiometry and reduce yields.

Free base vs dihydrochloride
Supporting evidence
Free base (CAS 200413-62-3): 96% purity, MW 216.32
Dihydrochloride (CAS 871113-10-9): 95% purity, MW 289.24
Free base preferred for anhydrous organic synthesis; salt requires neutralization.
Commercial procurement specification review
Purity Free base Salt form Solubility

2-(Piperidin-4-yl)-THIQ: High-Value Application Scenarios


Antifungal Lead Optimization via N-Alkylation

The parent compound serves as the critical starting material for synthesizing N-alkyl-tetrahydroisoquinoline antifungals. Evidence shows that N-dodecyl derivative 6f achieves MIC90 of 2 µg/mL against fluconazole-resistant C. krusei (vs. fluconazole 8 µg/mL), while N-geranyl derivative 6e reaches MIC100 1.6 µg/mL against Yarrowia lipolytica . Researchers can systematically vary the N-alkyl chain length (C8–C12 optimal) and branching to optimize potency and spectrum, leveraging the free secondary amine for reductive amination with diverse aldehydes .

Negative Control for Antifungal and Cytotoxicity Assays

The parent scaffold (Type 4 secondary amine) exhibits MIC100 >100 µg/mL against Yarrowia lipolytica and IC50 >100 µg/mL against HL-60 cells . This complete biological inertness makes it an ideal negative control for assays evaluating N-alkyl THIQ derivatives, enabling unambiguous attribution of antifungal or cytotoxic activity to the N-substituent rather than the core scaffold.

Physicochemical Comparator: THIQ vs. Decahydroisoquinoline

With LogP 1.598 versus ~2.37 for the fully saturated decahydroisoquinoline core , the THIQ scaffold offers a measurably less lipophilic starting point for programs concerned with hERG liability, phospholipidosis risk, or metabolic clearance driven by high logD. The Fsp³ of 0.571 retains sufficient three-dimensional character for target engagement while preserving the aromatic ring for potential π-stacking or cation-π interactions .

Synthetic Methodology: Reductive Amination & Amide Coupling

The compound provides a bifunctional scaffold with a nucleophilic secondary amine on the piperidine ring and a conformationally constrained tetrahydroisoquinoline moiety. This enables parallel exploration of reaction conditions—reductive amination, amide coupling, or sulfonamide formation—for library synthesis. The commercial availability at 96% purity from Fluorochem reduces the need for in-house purification before use.

Application
Selection Property
Validation Focus
Antifungal lead optimization
N-alkylation-ready secondary amine scaffold
MIC endpoint context in fluconazole-resistant Candida models
Negative control for antifungal/cytotoxicity assays
Biologically inert scaffold (inactivity confirmed in standardized microdilution and MTT assays)
Negative control suitability verification; background activity exclusion
Physicochemical comparator studies
Lower lipophilicity scaffold (THIQ vs decahydroisoquinoline)
Lipophilicity-dependent property assessment (hERG, phospholipidosis risk models)
Synthetic methodology development
Bifunctional secondary amine scaffold, free base form
Reaction condition screening (reductive amination, amide coupling, sulfonamide formation)
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